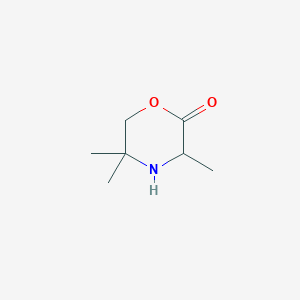
4-Ethoxy-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-methylaniline, also known as 4-methoxy-3-ethylaniline, is an aromatic amine compound commonly used in a variety of scientific and industrial applications. It is an alkyl-substituted aniline, and it is a colorless solid with a faint odor. This compound is often used as a precursor for other compounds, such as dyes and pharmaceuticals, and it has been widely studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Antibacterial Activity : A study focused on the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which shares structural similarities with 4-Ethoxy-3-methylaniline, demonstrated potent antibacterial activity against Gram-positive bacteria. This suggests that derivatives of this compound could have potential applications in the development of new antibacterial agents (Zhi et al., 2005).
Material Science
- Electrochemical Performance : Research on conductive polymer composites indicated that incorporating compounds with functionalities similar to this compound can enhance the electrochemical performance of these materials, potentially benefiting applications in supercapacitors and other energy storage technologies (Ehsani et al., 2017).
Spectroscopy and Computational Chemistry
- Spectroscopic Analysis : The study of compounds structurally related to this compound using spectroscopic methods, alongside Density Functional Theory (DFT) calculations, helps in understanding their molecular geometries, electronic properties, and interaction capabilities. Such research aids in the development of new materials with tailored properties (Yıldırım et al., 2016).
Drug Discovery and Development
- Positron Emission Tomography (PET) Probes : Research into benzoxazole derivatives related to this compound for imaging of cerebral β-amyloid plaques in Alzheimer's disease highlights the compound's potential in the development of diagnostic agents. The study of these derivatives provides a foundation for creating effective PET probes for neurodegenerative diseases (Cui et al., 2012).
Chemical Synthesis and Characterization
- Dye Intermediates : A study demonstrated the synthesis of dye intermediates containing sulfonamide linking groups derived from compounds related to this compound. This suggests potential applications in the synthesis of dyes and pigments, showcasing the versatility of such compounds in chemical synthesis (Bo, 2007).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-ethoxy-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOTFBLNLIOJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16932-55-1 |
Source


|
| Record name | 4-ethoxy-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1288408.png)










![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)
